molecular formula C10H6LiNO2S B13656335 Lithium 5-phenylthiazole-2-carboxylate

Lithium 5-phenylthiazole-2-carboxylate

Cat. No.: B13656335
M. Wt: 211.2 g/mol
InChI Key: YCQBTGOJCVVVOF-UHFFFAOYSA-M
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Description

Lithium 5-phenylthiazole-2-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a phenyl group, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5-phenylthiazole-2-carboxylate typically involves the reaction of 5-phenylthiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the product. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-phenylthiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiazolidines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Lithium 5-phenylthiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium 5-phenylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Lithium 5-phenylthiazole-2-carboxylate can be compared with other thiazole derivatives such as:

    5-phenylthiazole-2-carboxylic acid: Lacks the lithium ion but has similar structural features.

    2-phenylthiazole: Lacks the carboxylate group but retains the phenyl and thiazole moieties.

    Thiazole: The parent compound without any substituents.

The uniqueness of this compound lies in the presence of the lithium ion, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H6LiNO2S

Molecular Weight

211.2 g/mol

IUPAC Name

lithium;5-phenyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C10H7NO2S.Li/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1

InChI Key

YCQBTGOJCVVVOF-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-]

Origin of Product

United States

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